1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene
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Overview
Description
1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C9H8F3IO2S and a molecular weight of 364.12 g/mol . This compound is characterized by the presence of iodine, methoxy, and trifluoromethylthio groups attached to a benzene ring, making it a unique and versatile molecule in various chemical applications .
Preparation Methods
The synthesis of 1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene typically involves the introduction of iodine, methoxy, and trifluoromethylthio groups onto a benzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of the iodine atom onto the benzene ring using iodine or iodine monochloride in the presence of a catalyst.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Trifluoromethylthiolation: Introduction of the trifluoromethylthio group using trifluoromethylthiolating agents such as trifluoromethylthiolate salts.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organometallic compounds and halide salts.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form aldehydes or carboxylic acids, while reduction can convert them to hydroxyl groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups .
Scientific Research Applications
1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, the iodine, methoxy, and trifluoromethylthio groups can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing trifluoromethylthio group can stabilize negative charges, making the compound more reactive in nucleophilic substitution reactions .
Comparison with Similar Compounds
1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1,2-Dimethoxy-4-iodobenzene: Lacks the trifluoromethylthio group, resulting in different reactivity and applications.
1,2-Dimethoxy-4-(trifluoromethylthio)benzene: Lacks the iodine atom, affecting its ability to participate in certain substitution reactions.
1,2-Dimethoxy-5-(trifluoromethylthio)benzene: Different position of the trifluoromethylthio group, leading to variations in chemical behavior.
Properties
Molecular Formula |
C9H8F3IO2S |
---|---|
Molecular Weight |
364.13 g/mol |
IUPAC Name |
1-iodo-4,5-dimethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3IO2S/c1-14-6-3-5(13)8(4-7(6)15-2)16-9(10,11)12/h3-4H,1-2H3 |
InChI Key |
ONIYLXGXIQQJJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC)I)SC(F)(F)F |
Origin of Product |
United States |
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